molecular formula C11H10FN B13704511 3-Allyl-5-fluoro-1H-indole

3-Allyl-5-fluoro-1H-indole

Cat. No.: B13704511
M. Wt: 175.20 g/mol
InChI Key: HCXWFMPNBRQIMI-UHFFFAOYSA-N
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Description

3-Allyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of an allyl group and a fluorine atom to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The introduction of the allyl group can be achieved through allylation reactions using allyl halides in the presence of a base. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production of 3-Allyl-5-fluoro-1H-indole may involve large-scale Fischer indole synthesis followed by allylation and fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 2 and 3 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

3-Allyl-5-fluoro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Allyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The presence of the allyl group and fluorine atom can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-indole: Lacks the allyl group but shares the fluorine substitution.

    3-Allyl-1H-indole: Lacks the fluorine substitution but shares the allyl group.

    5-Fluoro-3-phenyl-1H-indole: Contains a phenyl group instead of an allyl group.

Uniqueness

3-Allyl-5-fluoro-1H-indole is unique due to the presence of both the allyl group and the fluorine atom, which can enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

5-fluoro-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C11H10FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2

InChI Key

HCXWFMPNBRQIMI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC2=C1C=C(C=C2)F

Origin of Product

United States

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